molecular formula C17H16N4O3 B2961978 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide CAS No. 868978-21-6

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2961978
CAS No.: 868978-21-6
M. Wt: 324.34
InChI Key: ULSLFRUEGMEXCA-UHFFFAOYSA-N
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Description

N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position. The ethyl linker connects this heterocyclic moiety to a 4-nitrobenzamide group. This compound is structurally analogous to several bioactive molecules targeting kinases, antimicrobial pathways, or antiparasitic mechanisms .

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-12-3-2-10-20-11-14(19-16(12)20)8-9-18-17(22)13-4-6-15(7-5-13)21(23)24/h2-7,10-11H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSLFRUEGMEXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities. The chemical formula is represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}N4_{4}O3_{3}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with imidazo[1,2-a]pyridine structures often exhibit:

  • Antiparasitic Activity : Demonstrated efficacy against Leishmania donovani and Trypanosoma cruzi, suggesting potential use in treating parasitic infections .
  • Antimicrobial Properties : Nitroaromatic compounds are known to show activity against anaerobic bacteria and have applications in treating infections like Heliobacter pylori .
  • Inhibition of Autotaxin : The compound may influence the autotaxin/LPA axis, which is implicated in various disease processes including fibrosis .

Efficacy in Case Studies

Several studies have reported on the efficacy of related compounds and their biological implications:

  • Anti-Parasitic Activity : A study confirmed that derivatives of imidazo[1,2-a]pyridine exhibited significant anti-trypanosomal activity in vitro, indicating a promising therapeutic avenue for diseases caused by kinetoplastid parasites .
  • Inhibition Studies : Research has shown that modifications to the nitrobenzamide structure can enhance biological activity while minimizing off-target effects. For instance, alterations that reduce hERG inhibition have been linked to improved pharmacokinetic profiles .
  • Comparative Analysis : A comparative study highlighted the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives, suggesting that specific substitutions can lead to enhanced potency against target pathogens .

Data Table: Biological Activity Summary

Biological ActivityTarget OrganismReference
Anti-LeishmanialLeishmania donovani
Anti-TrypanosomalTrypanosoma cruzi
AntimicrobialHeliobacter pylori
Autotaxin InhibitionVarious diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide with key analogs from literature and patents, focusing on structural modifications and inferred biological implications.

Substituted Imidazo[1,2-a]pyridine Benzamides
Compound Name Molecular Formula Key Substituents Biological Activity Reference
This compound C₁₇H₁₆N₄O₃ 8-methyl, ethyl linker, 4-nitrobenzamide Not explicitly reported
4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide C₂₁H₁₆FN₃O 8-methyl, 2-phenyl, 4-fluorobenzamide Anticancer (kinase inhibition)
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)benzenamine C₂₁H₁₈FN₃ 4-fluorophenyl, 6-methyl, benzylamine Antibacterial/antifungal

Key Observations :

  • Linker Flexibility : The ethyl linker in the target compound introduces conformational flexibility absent in direct benzamide-linked analogs (e.g., ), which could influence target engagement .
  • Biological Activity : Analogs with 4-fluorophenyl or benzylamine substituents (e.g., ) exhibit antimicrobial activity, suggesting the nitro group in the target compound might confer distinct selectivity.
Sulfonamide Derivatives

Sulfonamide analogs with related imidazo[1,2-a]pyridine scaffolds demonstrate divergent pharmacological profiles:

Compound Name Molecular Formula Key Features Reference
N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide C₁₆H₁₆N₄O₄S Sulfonamide group, 4-nitro
N-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide C₁₅H₁₄N₄O₄S 2-methyl-5-nitro substitution

Key Observations :

  • Nitro Positioning : The 4-nitro group in the target benzamide versus the 5-nitro in sulfonamide analogs may lead to distinct electronic and steric interactions with biological targets.
Kinase-Targeting Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is prevalent in kinase inhibitors. For example:

  • Pruvonertinib (INN List 132): Contains an 8-methylimidazo[1,2-a]pyridin-3-yl group linked to a pyrimidine-2-ylamino moiety. It acts as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for anticancer applications .

Comparison with Target Compound :

  • Substituent Complexity: Pruvonertinib’s extended structure (pyrimidine-2-ylamino and methoxy groups) enables multi-target engagement, whereas the simpler nitrobenzamide in the target compound may favor selectivity for a narrower target range.

Research Findings and Data Gaps

  • Antimicrobial Potential: Analogs like N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)benzenamine show moderate activity against Staphylococcus aureus and Candida albicans (MIC: 8–16 µg/mL) . The nitro group in the target compound could enhance Gram-negative activity due to increased electrophilicity.
  • Synthetic Feasibility : The ethyl linker in the target compound is synthetically accessible via nucleophilic substitution or reductive amination, as demonstrated in related sulfonamide syntheses .
  • Data Gaps : Specific pharmacokinetic (e.g., solubility, logP) or target-binding data for the target compound are absent in the provided evidence.

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